molecular formula C20H21N3O3S2 B2489755 2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 1172477-63-2

2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2489755
CAS No.: 1172477-63-2
M. Wt: 415.53
InChI Key: GUGLIPYFKIHZDG-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 2-position with a (4-methanesulfonylphenyl)amino group and at the 4-position with an N-[4-(propan-2-yl)phenyl]carboxamide moiety. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may enhance binding to hydrophobic pockets in biological targets, while the isopropylphenyl group contributes to lipophilicity and metabolic stability. Thiazole derivatives are widely explored for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13(2)14-4-6-15(7-5-14)21-19(24)18-12-27-20(23-18)22-16-8-10-17(11-9-16)28(3,25)26/h4-13H,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGLIPYFKIHZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target molecule comprises three critical subunits:

  • A thiazole ring functionalized at position 2 with a 4-methanesulfonylphenylamino group.
  • A carboxamide moiety at position 4, linked to a 4-(propan-2-yl)phenyl group.
  • A methanesulfonyl electron-withdrawing group on the para-position of the aryl amine.

Retrosynthetic analysis suggests disconnecting the molecule into two primary intermediates:

  • Thiazole-4-carboxylic acid bearing a 2-[(4-methanesulfonylphenyl)amino] substituent.
  • 4-(Propan-2-yl)aniline for carboxamide coupling.

The synthesis employs a Hantzsch thiazole formation followed by carbodiimide-mediated amidation, leveraging methodologies from peer-reviewed protocols.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of 2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Preparation of N-(4-Methanesulfonylphenyl)thiourea

4-Methanesulfonylaniline reacts with thiophosgene in anhydrous dichloromethane (DCM) under nitrogen, yielding N-(4-methanesulfonylphenyl)thiourea. The reaction proceeds via nucleophilic substitution, where the amine attacks thiophosgene, forming an intermediate isothiocyanate, which subsequently reacts with excess amine:

$$
\text{4-Methanesulfonylaniline} + \text{CSCl}_2 \rightarrow \text{N-(4-Methanesulfonylphenyl)thiourea} + 2\text{HCl}
$$

Conditions :

  • Solvent: Anhydrous DCM
  • Temperature: 0°C to room temperature (20–25°C)
  • Time: 12–18 hours.
Hantzsch Thiazole Formation

N-(4-Methanesulfonylphenyl)thiourea undergoes condensation with ethyl bromopyruvate in refluxing ethanol to form ethyl 2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxylate. The α-haloketone (ethyl bromopyruvate) reacts with the thiourea’s sulfur and amine groups, cyclizing into the thiazole ring:

$$
\text{N-(4-Methanesulfonylphenyl)thiourea} + \text{BrC(COOEt)=O} \rightarrow \text{Ethyl 2-[(4-Methanesulfonylphenyl)amino]thiazole-4-carboxylate}
$$

Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours.
Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free carboxylic acid using 1M NaOH in a 1:1 ethanol-water mixture. Acidification with HCl precipitates the product:

$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{2-[(4-Methanesulfonylphenyl)amino]thiazole-4-carboxylic acid} + \text{EtOH}
$$

Conditions :

  • Temperature: 60–70°C
  • Time: 2–4 hours.

Carboxamide Formation via Carbodiimide Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. Subsequent reaction with 4-(propan-2-yl)aniline forms the target carboxamide:

$$
\text{Thiazole-4-carboxylic acid} + \text{4-(Propan-2-yl)aniline} \xrightarrow{\text{EDC/DMAP}} \text{Target Compound}
$$

Conditions :

  • Solvent: Anhydrous DCM
  • Temperature: Room temperature (20–25°C)
  • Time: 48 hours under argon.
  • Workup: Excess aniline removed via HCl extraction; purification by silica gel chromatography (hexane:ethyl acetate, 3:1).

Optimization of Reaction Parameters

Solvent and Temperature Effects in Hantzsch Condensation

Comparative studies indicate that ethanol maximizes yield (68–72%) compared to acetonitrile (52%) or DMF (58%) due to improved thiourea solubility. Elevated temperatures (>80°C) promote side reactions, while temperatures <70°C slow cyclization.

Coupling Agent Efficiency

EDC outperforms N,N'-dicyclohexylcarbodiimide (DCC) in carboxamide formation, achieving 85% yield vs. 72% for DCC. DMAP (10 mol%) accelerates acylation by stabilizing the reactive O-acylisourea intermediate.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.37 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 3.25 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 2.98 (s, 3H, SO2CH3), 1.24 (d, J = 6.8 Hz, 6H, CH(CH3)2).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO2 asym), 1150 cm⁻¹ (SO2 sym).

Purity Assessment

HPLC (C18 column, MeCN:H2O 70:30) shows >98% purity with tR = 6.34 min.

Comparative Methodological Analysis

Method Yield (%) Purity (%) Key Advantage Citation
Hantzsch + EDC Coupling 85 98 Scalable, minimal byproducts
Suzuki Coupling* 62 91 Avoids thiourea synthesis
Microwave-Assisted 78 95 Reduced reaction time (2h vs. 48h)

*Suzuki coupling requires pre-functionalized boronic acids, increasing complexity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions[][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: The amide linkage may be reduced to yield amine derivatives.
  • Substitution Reactions: The aromatic rings can undergo electrophilic or nucleophilic substitutions.

Biology

Research has indicated that the compound may function as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can lead to significant alterations in biochemical pathways. Studies have focused on its potential roles in:

  • Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
  • Receptor Modulation: Interacting with receptor binding sites to alter cellular responses .

Medicine

The therapeutic potential of this compound is being explored extensively:

  • Anti-inflammatory Properties: Investigations into its ability to reduce inflammation are ongoing.
  • Anticancer Activity: Preliminary studies suggest promising results against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar thiazole structures have shown efficacy against breast cancer cell lines in vitro .

Case Study: Anticancer Activity
A study on thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanisms of action were evaluated through molecular docking studies, revealing effective binding modes with relevant receptors .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for diverse applications in material science and catalysis.

Summary of Applications

Application AreaSpecific Uses
ChemistryBuilding block for complex molecules; oxidation and reduction reactions
BiologyEnzyme inhibition; receptor modulation
MedicineAnti-inflammatory; anticancer properties
IndustryDevelopment of advanced materials; catalytic processes

Mechanism of Action

The mechanism of action of 2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Modified Thiazole Substituents
Compound Name Structural Features Key Differences Potential Implications
2-(1-Hydroxy-2-methylpropyl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide () Thiazole 2-position: 1-hydroxy-2-methylpropyl; 4-position: same isopropylphenyl carboxamide. Hydroxy-methylpropyl vs. methanesulfonylphenylamino. The hydroxy group may reduce metabolic stability compared to the mesyl group. Increased polarity could affect membrane permeability.
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide () Thiazole 2-position: phenylsulfonylamino; 4-position: 4-fluorophenyl carboxamide. Phenylsulfonyl (electron-withdrawing) vs. methanesulfonyl; fluorophenyl vs. isopropylphenyl. Fluorophenyl may enhance electronegativity, improving target affinity but reducing lipophilicity. Phenylsulfonyl is bulkier than mesyl, potentially altering binding kinetics.
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide () Thiazole 2-position: 4-chlorobenzyl; 4-position: 4-methoxybenzyl carboxamide. Chlorobenzyl and methoxybenzyl substituents vs. mesylamino/isopropylphenyl. Chlorine increases hydrophobicity, while methoxy may enhance solubility. Structural rigidity differs due to methylene linkages.
2.2. Analogues with Sulfonamide-Based Modifications
Compound Name Structural Features Key Differences Potential Implications
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide () Butanamide chain linked to a methylphenylsulfonylamino-thiazole. Flexible butanamide chain vs. rigid isopropylphenyl carboxamide. Increased molecular flexibility may reduce target specificity. Methylphenylsulfonyl group is less polar than methanesulfonyl.
N-(4-Methoxyphenyl)benzenesulfonamide () Simple sulfonamide with 4-methoxyphenyl and benzene groups. Lacks thiazole core; simpler structure. Highlights the importance of the thiazole ring in bioactivity. Sulfonamide moiety alone may confer weaker enzyme inhibition.
2.3. Analogues with Heterocyclic Variations
Compound Name Structural Features Key Differences Potential Implications
Ubaditinib (N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) () Quinazoline-triazole hybrid with isopropylphenylacetamide. Quinazoline core vs. thiazole; triazole substituent. Quinazoline derivatives are potent kinase inhibitors, suggesting the target compound may share similar mechanisms. Triazole may enhance hydrogen bonding.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Thiazole 4-position: 4-chlorophenyl; 2-position: Schiff base. Schiff base vs. carboxamide; chlorophenyl vs. mesylphenyl. Schiff base introduces pH-dependent reactivity, potentially limiting in vivo stability.

Key Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods for analogous thiazoles, such as coupling reactions with ethyl 2-bromoacetoacetate () or hydrazinecarbothioamide cyclization ().
  • Bioactivity : Sulfonamide-containing thiazoles (e.g., ) often exhibit kinase or protease inhibition. The mesyl group in the target compound may enhance binding to ATP pockets in kinases .
  • Lipophilicity: The isopropylphenyl group (LogP ~3.5) balances solubility and membrane permeability, whereas fluorophenyl (LogP ~2.8) may reduce bioavailability ().

Biological Activity

2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide (CAS No. 1172477-63-2) is a complex organic compound characterized by its thiazole ring, sulfonyl group, and amide linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural features that suggest enzyme inhibition and receptor modulation properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name 2-(4-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide
Molecular Formula C14H17N3O3S2
Molecular Weight 317.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites, leading to alterations in cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that derivatives of thiazole compounds can effectively inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

There is emerging evidence suggesting that this thiazole derivative possesses antimicrobial properties against a range of pathogens, including bacteria resistant to conventional antibiotics. This is particularly significant given the global health crisis posed by antibiotic-resistant bacteria .

Case Studies

  • Antitumor Efficacy in Mesothelioma :
    A study investigated the combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor), revealing enhanced antitumor effects when used alongside compounds structurally related to thiazoles. The findings suggest potential synergistic effects that could be applicable to this compound in similar contexts .
  • Inflammation Model :
    In an animal model of inflammation, administration of thiazole derivatives led to a marked reduction in inflammatory markers. This highlights the potential therapeutic applications of such compounds in treating chronic inflammatory conditions .

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